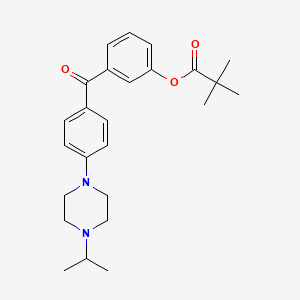
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate is a complex organic compound with the molecular formula C25H32N2O3 It is a derivative of piperazine, a heterocyclic amine, and is characterized by its unique structure that includes a pivalate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate typically involves multiple steps. One common method starts with the preparation of 4-(4-Isopropylpiperazin-1-yl)benzoyl chloride, which is then reacted with phenyl pivalate under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, methanol.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, potentially modulating their activity. The compound may also interfere with enzymatic pathways, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Isopropylpiperazin-1-yl)phenylboronic acid: This compound shares the piperazine ring but differs in its functional groups.
3-(Piperazin-1-yl)-1,2-benzothiazole: Another piperazine derivative with distinct biological activities.
Uniqueness
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate is unique due to its specific ester group and the combination of functional groups that confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C25H32N2O3 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
[3-[4-(4-propan-2-ylpiperazin-1-yl)benzoyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H32N2O3/c1-18(2)26-13-15-27(16-14-26)21-11-9-19(10-12-21)23(28)20-7-6-8-22(17-20)30-24(29)25(3,4)5/h6-12,17-18H,13-16H2,1-5H3 |
Clé InChI |
MGTBKZZCDSCCAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)OC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


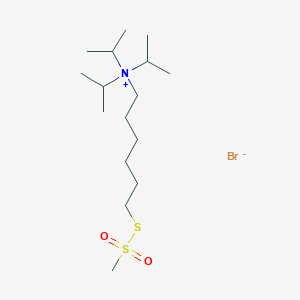
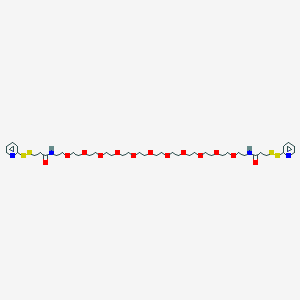
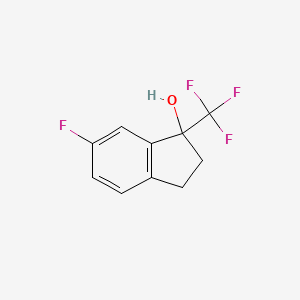
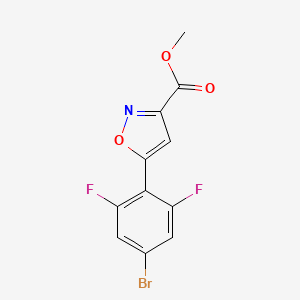
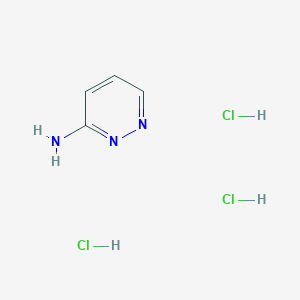


![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-](/img/structure/B13717543.png)
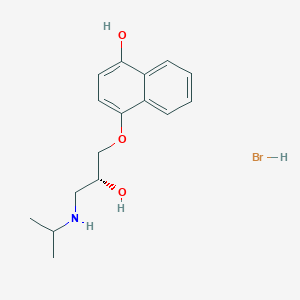
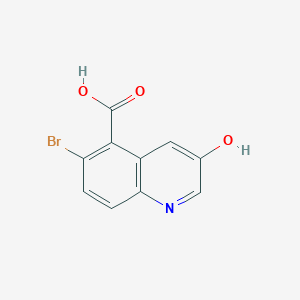
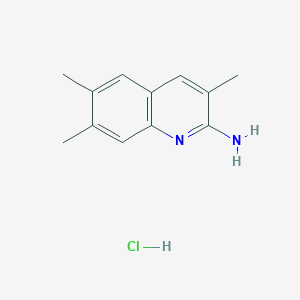

![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)
